INCB054329

BET bromodomain BD2 selectivity biochemical IC50

Researchers requiring a BD2-preferential pan-BET inhibitor with published mechanistic validation face limited options. INCB054329 provides: • 9-fold BRD4-BD2 vs BD1 selectivity; ≥3,000-fold selectivity over non-BET bromodomains • Validated PARP inhibitor synergy in HR-proficient ovarian cancer (SKOV-3 xenograft) • Documented IL6R-JAK-STAT modulation with JAKi synergy, including JAKi-resistant MM1.S model • Median GI50 of 152 nM across 32 hematologic cancer lines; 16-fold tumor/normal window Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1150100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB054329
SynonymsINCB054329;  INCB-054329;  INCB 054329.; none
Molecular FormulaC20H16FN7OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB054329: A BD2-Preferred Pan-BET Inhibitor for Hematologic Cancers


INCB054329 (CAS 1628607-64-6) is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that targets both BD1 and BD2 domains of BRD2, BRD3, BRD4, and BRDT with sub- to low-nanomolar biochemical potency [1]. It exhibits a characteristic BD2-preferential inhibitory profile, with IC50 values for BD2 domains (1–5 nM for BRD2/3/4-BD2) substantially lower than those for their corresponding BD1 domains (9–44 nM) [1]. INCB054329 demonstrates no significant inhibitory activity against 16 non-BET bromodomains at concentrations up to 3 μM, establishing a ≥3,000-fold selectivity window over non-target bromodomains [1]. The compound has been investigated in phase I clinical trials (NCT02431260) and is supported by a robust preclinical data package spanning hematologic malignancies and solid tumors [1][2].

Why INCB054329 Is Not Substitutable with Other Pan-BET Inhibitors


Pan-BET inhibitors are not functionally interchangeable. INCB054329 differs from other clinical BET inhibitors in its quantitative BD2-over-BD1 potency preference (~9-fold for BRD4-BD2 vs BD1, compared to ~2.3-fold for JQ1), its demonstrated suppression of FGFR3 and NSD2/MMSET oncogenes in t(4;14)-rearranged myeloma, its IL6R–JAK–STAT axis modulation, and its pharmacokinetic profile featuring a short terminal half-life (2.24 h) that mandates twice-daily dosing — contrasting sharply with the once-daily profile of its follow-on compound INCB057643 (11.1 h half-life) [1][2]. These pharmacologic and biologic distinctions mean that substituting INCB054329 with another pan-BET inhibitor without confirmatory bridging data introduces material risk of divergent target engagement, pathway modulation, and dosing-dependent efficacy outcomes.

Quantitative Differentiation Against Closest BET Inhibitor Comparators


BD2-Preferred Pan-BET Biochemical Potency Profile vs. JQ1

INCB054329 exhibits a pronounced BD2-preferential inhibition pattern across all BET family members, with the highest potency observed against BRD3-BD2 (IC50 = 1 nM) and BRD4-BD2 (IC50 = 3 nM) . For BRD4, the BD2/BD1 potency ratio is approximately 9.3-fold (BD1 IC50 = 28 nM, BD2 IC50 = 3 nM) . In contrast, the widely used tool compound JQ1 (+)-JQ-1 shows a substantially flatter BD2-preference profile for BRD4, with IC50 values of 77 nM for BD1 and 33 nM for BD2 — a BD2/BD1 ratio of only ~2.3-fold . This quantitative difference in domain preference has implications for differential pharmacodynamic effects, as BD1 and BD2 domains exhibit non-redundant transcriptional regulatory functions.

BET bromodomain BD2 selectivity biochemical IC50 BRD4

Hematologic Cancer Panel Activity and Normal-Cell Selectivity Window

INCB054329 was profiled against a panel of 32 hematologic cancer cell lines derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma, yielding a median GI50 of 152 nM (range 26–5,000 nM) [1]. As a direct selectivity control within the same study, the GI50 against IL-2-stimulated T-cells isolated from non-diseased donors was 2.435 μM (2,435 nM) [1]. This represents a 16-fold mean separation between tumor cell sensitivity and normal T-cell sensitivity, indicating a quantitative therapeutic window at the cellular level. Furthermore, growth inhibition was mechanistically linked to G1-phase cell cycle arrest and correlated with concentration-dependent c-MYC suppression [1].

hematologic malignancies GI50 therapeutic index AML myeloma lymphoma

t(4;14)-Specific Myeloma Vulnerability and FGFR Inhibitor Sensitization

In t(4;14)-rearranged myeloma cell lines, INCB054329 uniquely suppressed expression of both translocation partner oncogenes FGFR3 and NSD2/MMSET/WHSC1 in addition to c-MYC [1]. The OPM-2 t(4;14)-positive myeloma cell line exhibited a GI50 of 97 nM to INCB054329, and the profound FGFR3 suppression functionally sensitized these cells to the FGFR inhibitor INCB054828 in vivo [1]. This dual oncogene suppression is not a general class property uniformly demonstrated across all pan-BET inhibitors; for instance, while JQ1 suppresses c-MYC broadly, its capacity to simultaneously downregulate both FGFR3 and NSD2/MMSET in t(4;14) myeloma has not been equivalently characterized with quantitative dose-response data [2]. The INCB054329-FGFR inhibitor combination achieved enhanced tumor growth inhibition in OPM-2 xenografts compared to either agent alone, with partial antitumor efficacy observed for INCB054828 monotherapy at 0.3 mg/kg QD [1].

multiple myeloma t(4;14) translocation FGFR3 NSD2/MMSET precision oncology

IL6R-JAK-STAT Axis Suppression and JAK Inhibitor Synergy

INCB054329 treatment displaced BRD4 binding from the IL6 receptor (IL6R) promoter, leading to a 1.6- to 3.5-fold reduction in IL6Rα mRNA within 4 hours across multiple myeloma cell lines (MM1.S, U-266, OPM-2, KMS-11) [1]. This transcriptional suppression resulted in dose-dependent decrease in cell-surface IL6Rα protein and diminished downstream STAT3 signaling [1]. Critically, the combination of INCB054329 with the JAK1/2 inhibitor ruxolitinib or the JAK1-selective inhibitor itacitinib produced synergistic myeloma cell growth inhibition and cooperatively potentiated tumor growth inhibition in vivo, including in the MM1.S model that is intrinsically resistant to JAK inhibition alone [1]. This IL6R-JAK-STAT vulnerability is mechanistically distinct from the general c-MYC suppression observed with most BET inhibitors and provides a specific rationale for JAK inhibitor combination strategies that may not apply equally to BET inhibitors lacking this pathway engagement.

IL6 receptor JAK-STAT signaling ruxolitinib myeloma combination therapy BRD4 ChIP

Homologous Recombination Deficiency and PARP Inhibitor Sensitization

In a head-to-head comparative study, HR-proficient ovarian cancer cell lines (OVCAR-3, OVCAR-4, SKOV-3, UWB1.289+BRCA1) were treated with BRD4-targeting siRNA, the novel BET inhibitors INCB054329 and INCB057643, and the established BET inhibitor JQ1, in combination with PARP inhibitors olaparib or rucaparib [1]. INCB054329 treatment reduced expression and function of BRCA1 and RAD51, reduced HR reporter activity, and sensitized cells to olaparib-induced growth inhibition, DNA damage induction (pH2AX), and apoptosis (cleaved PARP, cleaved caspase-3) [1]. Synergy was observed between all BET inhibitors tested and PARPi, and INCB054329 + olaparib cooperatively inhibited SKOV-3 xenograft tumor growth, accompanied by reduced BRCA1 expression, reduced proliferation (PCNA, Ki67), and increased apoptosis and DNA damage in vivo [1]. The direct inclusion of JQ1 as a comparator within the same experimental system establishes that INCB054329 achieves this PARPi sensitization comparably to the established tool compound, but with the added advantage of clinical-phase characterization [1].

homologous recombination PARP inhibitor ovarian cancer BRCA1 RAD51 olaparib

Clinical Pharmacokinetic Differentiation from Follow-on Compound INCB057643

In parallel first-in-human phase 1/2 clinical trials, the pharmacokinetic profiles of INCB054329 (NCT02431260, n=69 patients) and its follow-on compound INCB057643 (NCT02711137, n=134 patients) were directly compared [1]. INCB054329 exhibited a terminal elimination half-life of 2.24 hours (SD ±2.03), approximately 5-fold shorter than INCB057643 at 11.1 hours (SD ±8.27) [1]. Additionally, INCB054329 demonstrated substantially higher interpatient variability in oral clearance, with a coefficient of variation (CV%) of 142% compared to 45.5% for INCB057643 [1]. This short half-life necessitated twice-daily (BID) dosing for INCB054329 in preclinical efficacy studies, whereas the longer half-life of INCB057643 supports once-daily dosing [1]. Despite similar adverse event profiles (>20% any-grade: nausea 35% vs 30%, thrombocytopenia 33% vs 32%, fatigue 29% vs 30%), INCB057643 achieved two confirmed complete responses and four confirmed partial responses as best responses, while comparable response data were not highlighted for INCB054329 [1]. These PK differences are clinically meaningful for dosing schedule selection and steady-state exposure management.

pharmacokinetics half-life oral clearance interpatient variability BID dosing

Evidence-Backed Application Scenarios for INCB054329 Procurement


t(4;14)-Rearranged Myeloma: BET + FGFR Inhibitor Combination Studies

Based on the demonstrated suppression of both FGFR3 and NSD2/MMSET oncogenes in t(4;14)-positive myeloma models [1], INCB054329 is the BET inhibitor of choice for preclinical combination studies pairing BET inhibition with FGFR-targeted therapy in this molecularly defined myeloma subtype. The published OPM-2 GI50 of 97 nM and in vivo FGFR inhibitor sensitization data [1] provide a dose-response framework for experimental design that is not available for other BET inhibitors in this specific genetic context.

HR-Proficient Ovarian Cancer: BET + PARP Inhibitor Translational Research

INCB054329 is validated for PARP inhibitor sensitization studies in HR-proficient ovarian cancer, with head-to-head comparison data against JQ1 confirming comparable synergy [1]. Procurement of INCB054329 rather than JQ1 for this application supports direct translational relevance, given the compound's phase I clinical experience (NCT02431260) and the in vivo cooperative tumor growth inhibition demonstrated with olaparib in the SKOV-3 xenograft model [1].

Myeloma JAK-STAT Pathway: BET + JAK Inhibitor Mechanistic Studies

The unique demonstration that INCB054329 directly displaces BRD4 from the IL6R promoter (1.6- to 3.5-fold IL6Rα mRNA reduction) and functionally synergizes with JAK inhibitors including in the JAKi-resistant MM1.S model [1] makes INCB054329 the only BET inhibitor with published mechanistic validation for BETi + JAKi combination studies. Researchers investigating IL6-JAK-STAT axis modulation in myeloma should procure INCB054329 specifically rather than substituting with a generic pan-BET inhibitor lacking this pathway characterization [1].

Hematologic Malignancy Profiling with Normal-Cell Selectivity Data

When screening BET inhibitors across diverse hematologic cancer panels, INCB054329 provides the advantage of a published median GI50 of 152 nM (range 26–5,000 nM) across 32 AML, NHL, and MM cell lines, together with a documented 16-fold selectivity window over IL-2-stimulated normal donor T-cells (GI50 = 2.435 μM) [1]. This internal therapeutic window data — measured within the same study — enables more confident interpretation of efficacy vs. toxicity trade-offs compared to BET inhibitors for which comparable paired tumor/normal selectivity data are absent [1].

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